molecular formula C9H6FNO2 B593268 6-Fluoro-2,4-dihydroxyquinoline CAS No. 1677-37-8

6-Fluoro-2,4-dihydroxyquinoline

Cat. No.: B593268
CAS No.: 1677-37-8
M. Wt: 179.15
InChI Key: ZFBAAIYKVIMWHY-UHFFFAOYSA-N
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Description

6-Fluoro-2,4-dihydroxyquinoline is a chemical compound with the molecular formula C9H6FNO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of this compound and its analogs has been a topic of interest in recent years due to their pharmaceutical and biological activities . The most common method for the synthesis of 4-hydroxy-2(1H)-quinolones, which are structurally similar to this compound, was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a structurally similar compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, which are structurally similar to this compound, was previously considered to be the reaction of anilines using malonic acid equivalents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 179.15 g/mol . More detailed information like melting point, boiling point, density, etc., was not found in the search results .

Scientific Research Applications

  • Antibacterial Activity : A study by Koga et al. (1980) explored the antibacterial activities of various 1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including derivatives of 6-Fluoro-2,4-dihydroxyquinoline. They found that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, more so than existing antibiotics like oxolinic acid (Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T., 1980).

  • Photoinduced Processes : Rimarčík et al. (2010) conducted a theoretical and spectroscopic study on 3-substituted 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives. Their study confirmed the existence of two tautomeric forms of these molecules and explored their photoinduced reactions, which lead to the formation of reactive oxygen species (Rimarčík, J., Lukes, V., Klein, E., Kelterer, A., Milata, V., Vrecková, Z., & Brezová, V., 2010).

  • Synthesis of Antibiotics : Flagstad et al. (2014) presented a scalable route for synthesizing halogenated quinoline building blocks, including derivatives of this compound. These compounds are valuable in antimicrobial drug discovery (Flagstad, T., Petersen, M. T., Hinnerfeldt, D. M., Givskov, M., & Nielsen, T., 2014).

  • Antibacterial Agents Targeting DHFR : Johnson et al. (1989) developed analogues of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines, which showed high specificity for bacterial dihydrofolate reductase (DHFR). These compounds, based on the dihydroquinoline structure, demonstrated significant activity against Gram-positive organisms and broad-spectrum antibacterial activity (Johnson, J. V., Rauchman, B. S., Baccanari, D., & Roth, B., 1989).

  • Fluoroquinolones' Mechanisms of Action : Wolfson and Hooper (1985) provided an overview of fluoroquinolones, which are derivatives of quinolones like this compound. They detailed the structures, mechanisms of action, and resistance patterns of these compounds, emphasizing their potency against gram-negative bacilli and cocci (Wolfson, J. S., & Hooper, D., 1985).

Mechanism of Action

While the exact mechanism of action for 6-Fluoro-2,4-dihydroxyquinoline is not specified in the search results, a similar compound, 6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390), has been found to inhibit a step in de novo pyrimidine biosynthesis, resulting in the depletion of critical precursors for RNA and DNA synthesis .

Safety and Hazards

6-Fluoro-2,4-dihydroxyquinoline should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to 6-Fluoro-2,4-dihydroxyquinoline, make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in the synthesis and application of this compound and its analogs.

Properties

IUPAC Name

6-fluoro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAAIYKVIMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716324
Record name 6-Fluoro-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-37-8
Record name 6-Fluoro-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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